molecular formula C17H14O4 B13345908 4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid

4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid

Katalognummer: B13345908
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: BLVXONRAZFHSMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 3,5-dimethoxyphenyl group via an ethynyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid typically involves the coupling of 3,5-dimethoxyphenylacetylene with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide or tetrahydrofuran, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethylene derivatives.

Wissenschaftliche Forschungsanwendungen

4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets. The ethynyl linkage and methoxy groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((3,4-Dimethoxyphenyl)ethynyl)benzoic acid
  • 4-((3,5-Dimethoxyphenyl)methylene)benzoic acid
  • 3,5-Dimethoxybenzoic acid

Uniqueness

4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid is unique due to its specific substitution pattern and the presence of an ethynyl linkage. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C17H14O4

Molekulargewicht

282.29 g/mol

IUPAC-Name

4-[2-(3,5-dimethoxyphenyl)ethynyl]benzoic acid

InChI

InChI=1S/C17H14O4/c1-20-15-9-13(10-16(11-15)21-2)4-3-12-5-7-14(8-6-12)17(18)19/h5-11H,1-2H3,(H,18,19)

InChI-Schlüssel

BLVXONRAZFHSMO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.